4-Methyl-1-hexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNLWKVZZBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862424 | |
| Record name | 4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-49-5 | |
| Record name | 1-Hexanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 1 Hexanol and Its Analogues
Chemoenzymatic and Enzymatic Synthesis Approaches for 4-Methyl-1-hexanol
Chemoenzymatic and purely enzymatic methods offer powerful tools for the synthesis of chiral alcohols, prized for their high selectivity under mild reaction conditions. These approaches often utilize isolated enzymes or whole-cell systems to resolve racemic mixtures or to construct chiral molecules from prochiral substrates.
Bioresolution Techniques in this compound Synthesis
Bioresolution via kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the stereopreference of an enzyme, typically a lipase, to acylate one enantiomer of an alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.
Lipases are particularly effective for these transformations. For instance, Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435®, has demonstrated high efficiency in the kinetic resolution of various aliphatic secondary alcohols. libretexts.orgnih.gov In a typical process, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate (B1210297), in a non-polar solvent like hexane. libretexts.org The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer as an unreacted alcohol. This method consistently produces both the remaining alcohol and the corresponding acetate in high enantiomeric excess (>99% ee). libretexts.orgnih.gov While direct studies on this compound are not extensively detailed, the successful resolution of structurally similar alcohols like (±)-4-methylpentan-2-ol and (±)-5-methylhexan-2-ol by CALB suggests the applicability of this technique for resolving racemic this compound. libretexts.org
Enzyme-Catalyzed Pathways for Chiral this compound Derivatives
Enzymes can be used to create chiral centers with high specificity, forming the basis of pathways to produce enantiomerically pure alcohol derivatives. These pathways can involve a variety of enzyme classes, including oxidoreductases and transferases, often used in cascades to build complex molecules.
For example, ketoreductases (KREDs) are capable of the diastereoselective reduction of keto groups to produce chiral alcohols. In the context of producing analogues of this compound, a precursor ketone could be stereoselectively reduced to establish the desired chirality at the hydroxyl-bearing carbon. Furthermore, the biosynthesis of (S)-4-methyl-1-hexanol has been observed in nature, such as in the petal tissue of Nicotiana sylvestris. pnas.orgresearchgate.net The natural pathway in this plant involves the degradation of isoleucine to form 2-methylbutyryl CoA, which is then elongated by one acetate unit via fatty acid synthase, followed by reduction to yield the final alcohol. researchgate.net This natural enzymatic cascade provides a blueprint for developing enzyme-catalyzed pathways for its synthesis.
Metabolic Engineering Strategies for Biosynthesis of this compound
Metabolic engineering of microorganisms like Escherichia coli has emerged as a promising strategy for the sustainable production of non-natural, higher-chain alcohols, including this compound, directly from simple sugars like glucose. sigmaaldrich.comharvard.edu This involves the rational design and implementation of novel biosynthetic pathways by introducing and engineering specific enzymes.
Expansion of Branched-Chain Amino Acid Pathways for Non-Natural Alcohol Production
A common strategy for producing branched-chain alcohols is to extend the native amino acid biosynthesis pathways of the host organism. clockss.orgthegoodscentscompany.com The biosynthesis of (S)-4-methyl-1-hexanol can be achieved by elongating the natural isoleucine pathway. In E. coli, the isoleucine precursor, (S)-2-keto-3-methylvalerate, can be converted into 2-keto-4-methylhexanoate through the action of enzymes from the leucine (B10760876) biosynthesis pathway (LeuABCD). thegoodscentscompany.com This non-natural keto acid is then decarboxylated by a broad-substrate-range 2-keto acid decarboxylase (KDC) and subsequently reduced by an alcohol dehydrogenase (ADH) to yield (S)-4-methyl-1-hexanol. harvard.edu
Researchers have successfully engineered E. coli to produce a variety of non-natural alcohols by overexpressing the necessary pathway genes. For example, the introduction of a 2-ketoisovalerate decarboxylase (Kivd) from Lactococcus lactis and an alcohol dehydrogenase (Adh2 or ADH6) from Saccharomyces cerevisiae allows the conversion of various 2-keto acids into their corresponding alcohols. sigmaaldrich.com By manipulating the expression of the LeuABCD operon, the carbon chain of precursors from the valine and isoleucine pathways can be extended, leading to the synthesis of C5 to C8 alcohols. thegoodscentscompany.com
Engineered Enzymatic Systems for this compound Precursors (e.g., 2-keto-4-methylhexanoate)
The efficiency and selectivity of the engineered pathway are critically dependent on the key enzymes involved. Protein engineering has been employed to alter the substrate specificity and enhance the catalytic activity of these enzymes towards non-natural substrates. Two critical enzymes in this pathway are 2-isopropylmalate synthase (LeuA) and the 2-keto acid decarboxylase (KIVD).
The wild-type LeuA enzyme catalyzes the condensation of acetyl-CoA with 2-ketoisovalerate. To channel flux towards this compound, LeuA needs to efficiently use 2-keto-3-methylvalerate as a substrate. Specific mutations have been introduced into E. coli LeuA to increase its activity on this non-natural substrate and to accommodate larger structures. Similarly, the promiscuous KIVD enzyme was rationally engineered to have a higher selectivity for the precursor 2-keto-4-methylhexanoate over other intracellular keto acids, thereby reducing byproduct formation.
Table 1: Examples of Engineered Enzymes for Higher Alcohol Production
| Enzyme | Organism of Origin | Mutation(s) | Target Substrate/Product | Observed Improvement |
|---|---|---|---|---|
| 2-isopropylmalate synthase (LeuA) | Escherichia coli | G462D | (S)-3-methyl-1-pentanol | Increased production from 6.5 mg/L to 40.8 mg/L. |
| 2-isopropylmalate synthase (LeuA) | Escherichia coli | G462D/S139G/N167A | This compound | Enabled production of 57.3 mg/L of this compound (C7 alcohol). |
| 2-ketoisovalerate decarboxylase (Kivd) | Lactococcus lactis | F381L/V461A | 2-keto-4-methylhexanoate | Increased selectivity for the C6 keto acid, leading to higher titers of 3-methyl-1-pentanol. |
Stereoselective Chemical Synthesis of this compound
Stereoselective chemical synthesis provides an alternative to biological methods for producing enantiomerically pure this compound. These routes often rely on asymmetric reactions to create the chiral center at the C4 position with a defined configuration.
One general approach involves the use of chiral building blocks or "chirons" that are readily available from natural sources. For instance, a synthetic route to achieve the (S)-enantiomer could start from commercially available (S)-2-methyl-1-butanol. harvard.edu This starting material can be converted to (S)-4-methyl-1-hexene through a sequence of iodination followed by a palladium-catalyzed vinylation. harvard.edu The resulting alkene possesses the required carbon skeleton and stereocenter.
A subsequent key step is the hydroalumination of the terminal alkene followed by oxidation. Zirconium-catalyzed asymmetric carboalumination (ZACA) is a powerful method for this transformation. The reaction of (S)-4-methyl-1-hexene with trimethylaluminum (B3029685) in the presence of a chiral zirconium catalyst, such as dichloro-bis(1-neomenthylindenyl)zirconium, can lead to the formation of 2,4-dimethyl-1-hexanols with controlled stereochemistry. harvard.edu While this specific example leads to a dimethylated product, modification of the reagents (e.g., using hydroboration-oxidation) on (S)-4-methyl-1-hexene would provide a direct route to (S)-4-methyl-1-hexanol. The hydroboration of the terminal double bond with reagents like borane-THF followed by oxidative work-up (e.g., with hydrogen peroxide and sodium hydroxide) would yield the desired primary alcohol with retention of the original stereocenter's configuration.
Table 2: General Steps in a Plausible Stereoselective Synthesis of (S)-4-Methyl-1-hexanol
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Halogenation | (S)-2-methyl-1-butanol | Iodine, Triphenylphosphine, Imidazole | (S)-1-iodo-2-methylbutane |
| 2 | Coupling/Vinylation | (S)-1-iodo-2-methylbutane | Vinylmagnesium bromide, Pd catalyst | (S)-4-methyl-1-hexene |
| 3 | Hydroboration-Oxidation | (S)-4-methyl-1-hexene | 1. Borane-THF (BH₃·THF) 2. H₂O₂, NaOH | (S)-4-methyl-1-hexanol |
This synthetic strategy highlights how stereocenters from the chiral pool can be effectively transferred and elaborated to construct more complex target molecules with high enantiomeric purity. harvard.edu
Chiral Precursor Utilization in this compound Synthesis
The "chiral pool" approach is a powerful strategy in enantioselective synthesis that utilizes readily available, enantiopure natural products as starting materials. unit.no This method leverages the inherent chirality of these precursors to construct complex chiral target molecules.
A notable example involves the biosynthesis of (S)-4-methyl-1-hexanol. In this process, the chiral precursor (S)-2-keto-3-methylvalerate is utilized. pnas.org The stereogenic center in this precursor dictates the chirality of the final alcohol product, with the S-configuration being preserved throughout the biosynthetic pathway. pnas.org This biological method highlights the efficiency of using chiral precursors to generate enantiomerically pure alcohols. pnas.org
Another synthetic route employs commercially available (S)-2-methyl-1-butanol, which has a high enantiomeric excess (>98%). nih.gov This chiral alcohol can be converted to (S)-4-methyl-1-hexene through a two-step sequence involving iodination and a subsequent palladium-catalyzed vinylation, achieving a combined yield of 69%. nih.gov The resulting chiral alkene serves as a key intermediate for further transformations.
The synthesis of pheromones, such as (3R, 4S)-4-methyl-3-hexanol, also demonstrates the utility of chiral precursors. In one approach, D-mannitol is used as the starting material to generate a chiral precursor, (R)-2,3-cyclohexylideneglyceraldehyde. mdpi.comresearchgate.net This precursor, containing the necessary carbon skeleton and correct stereochemistry, is then elaborated through a series of reactions to yield the target enantiopure pheromone. mdpi.comresearchgate.net
| Chiral Precursor | Target Compound/Intermediate | Key Transformation | Reference |
| (S)-2-keto-3-methylvalerate | (S)-4-methyl-1-hexanol | Biosynthesis | pnas.org |
| (S)-2-methyl-1-butanol | (S)-4-methyl-1-hexene | Iodination, Pd-catalyzed vinylation | nih.gov |
| D-mannitol | (3R, 4S)-4-methyl-3-hexanol | Multi-step synthesis via (R)-2,3-cyclohexylideneglyceraldehyde | mdpi.comresearchgate.net |
Asymmetric Synthesis Routes to Enantiopure this compound
Asymmetric synthesis provides a direct approach to producing enantiomerically enriched compounds from prochiral starting materials, often employing chiral catalysts or auxiliaries. uvic.cad-nb.info These methods are crucial for accessing specific enantiomers of this compound and its analogues that may not be readily available from the chiral pool.
One prominent method is the Zirconium-catalyzed asymmetric carboalumination of alkenes. nih.gov For instance, the synthesis of (2S,4S)- and (2R,4S)-2,4-dimethyl-1-hexanols can be achieved from (S)-4-methyl-1-hexene. This reaction involves methylalumination catalyzed by dichlorobis(1-neomenthylindenyl)zirconium [(NMI)2ZrCl2] and methylaluminoxane (B55162) (MAO), followed by oxidation. nih.gov This iterative three-step protocol is also applicable to the synthesis of higher reduced polypropionates. nih.gov
Asymmetric hydrogenation is another powerful tool for creating chiral centers with high enantioselectivity. ajchem-b.comgoogle.com Chiral rhodium complexes, for example, are effective in the hydrogenation of prochiral unsaturated compounds. ajchem-b.com While direct asymmetric hydrogenation to this compound is less documented, the principles are widely applied in the synthesis of chiral alcohols. The reduction of prochiral ketones using chiral oxazaborolidines, known as CBS catalysts, is a well-established method for producing chiral alcohols in high yields and enantiomeric excess.
Furthermore, asymmetric electrochemistry is an emerging green and sustainable approach. beilstein-journals.orgnih.gov This technique utilizes chiral electrodes, electrolytes, or mediators to induce stereoselectivity in electrochemical reactions. beilstein-journals.org For example, the asymmetric reduction of ketones can be achieved using electrodes modified with chiral compounds like tartaric acid. beilstein-journals.org
| Asymmetric Method | Substrate Type | Catalyst/Reagent | Product Type | Reference |
| Zr-catalyzed Asymmetric Carboalumination | Alkenes (e.g., (S)-4-methyl-1-hexene) | (NMI)2ZrCl2 / MAO | Chiral Alcohols (e.g., 2,4-dimethyl-1-hexanols) | nih.gov |
| Asymmetric Hydrogenation | Prochiral Ketones | Chiral Rhodium Complexes, CBS Catalysts | Chiral Alcohols | ajchem-b.com |
| Asymmetric Electrochemistry | Prochiral Ketones | Chiral Modified Electrodes | Chiral Alcohols | beilstein-journals.org |
These advanced synthetic methodologies, leveraging both chiral precursors and asymmetric catalysis, provide versatile and efficient pathways to enantiopure this compound and a variety of its structural analogues. The choice of strategy often depends on the availability of starting materials, the desired stereoisomer, and the scalability of the process.
Reactivity and Derivatization Studies of 4 Methyl 1 Hexanol
Nucleophilic Substitution Reactions of 4-Methyl-1-hexanol Derivatives
The hydroxyl group of this compound, being a poor leaving group, necessitates conversion to a more reactive derivative to facilitate nucleophilic substitution. A common strategy involves transforming the alcohol into an alkyl halide, such as 6-bromo-4-methyl-1-hexanol (B592576). This derivative readily undergoes substitution reactions where the bromine atom is replaced by various nucleophiles. For instance, reaction with hydroxide (B78521) ions leads to the formation of this compound, demonstrating the reversibility of the derivatization.
The reactivity of these derivatives in SN2 reactions is influenced by steric hindrance. The methyl group at the C4 position in 6-bromo-4-methyl-1-hexanol can slow down the rate of nucleophilic attack compared to its unmethylated counterpart, 6-bromo-1-hexanol.
Another approach involves the in-situ activation of the alcohol. A mechanochemical method has been developed for the nucleophilic substitution of alcohols using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and potassium hydrogen phosphate (B84403) (K₂HPO₄) as an activating reagent and a base, respectively. researchgate.net This solvent-free technique proceeds through a reactive isouronium intermediate, which is then attacked by a nucleophile. researchgate.net While this method has been successfully applied to various primary and secondary alcohols, its specific application to this compound has not been detailed. However, studies on similar structures like 1-hexanol (B41254) showed the formation of unreactive isouronium salts, suggesting potential limitations for this specific substrate. researchgate.net
The general mechanism for nucleophilic acyl substitution, which is relevant to the derivatives of this compound, involves the attack of a nucleophile on the carbonyl carbon (if the alcohol is first converted to a carboxylic acid derivative), leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and resulting in a new acyl compound. libretexts.orglibretexts.org
Oxidation and Reduction Chemistry of this compound
As a primary alcohol, this compound can be oxidized to form either an aldehyde (4-methylhexanal) or a carboxylic acid (4-methylhexanoic acid), depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) typically lead to the formation of the corresponding carboxylic acid, 4-methylhexanoic acid. To prevent over-oxidation to the carboxylic acid, controlled stoichiometry of the oxidizing agent is crucial.
Conversely, the reduction of this compound derivatives can yield 4-methylhexane. For example, the reduction of 6-bromo-4-methyl-1-hexanol can produce 4-methylhexane. The choice of reducing agent is critical; strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or their ester derivatives. libretexts.org
The table below summarizes the common oxidation and reduction reactions of this compound and its derivatives.
| Reaction Type | Starting Material | Reagent(s) | Major Product(s) | Citation(s) |
| Oxidation | This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 4-Methylhexanoic acid | |
| Oxidation | 6-Bromo-4-methyl-1-hexanol | Potassium permanganate (KMnO₄) | 4-Methylhexanal or 4-Methylhexanone | |
| Reduction | This compound | Strong reducing agents | 4-Methylhexane | |
| Reduction | 6-Bromo-4-methyl-1-hexanol | Lithium aluminum hydride (LiAlH₄) | 4-Methylhexane | |
| Reduction | Carboxylic Acid Derivatives | Lithium aluminum hydride (LiAlH₄) | Primary Alcohols | libretexts.org |
Strategic Derivatization for Enhanced Analytical Profiling of this compound
Derivatization is a key strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes like alcohols for techniques such as gas chromatography (GC).
On-Fiber Derivatization Techniques Applied to Alcohols
On-fiber derivatization (OFD) is a solvent-free sample preparation technique that combines extraction and derivatization in a single step, typically using solid-phase microextraction (SPME). This method is advantageous for its simplicity, sensitivity, and reduced matrix effects. mdpi.com
For alcohols, silylation is a common derivatization approach. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. mdpi.comresearchgate.netnih.gov For instance, MSTFA has been used in a double-step extraction OFD method for analyzing alcohols in wine samples. mdpi.com The alcohol is first extracted onto a polyacrylate fiber, which is then exposed to MSTFA vapor for derivatization. mdpi.com
Various SPME fiber coatings are available, and their selection depends on the target analytes. For volatile organic compounds including alcohols, polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly employed. researchgate.netscirp.org The choice of fiber can significantly impact the number of compounds isolated. scirp.org
Microwave-Assisted Green Derivatization Methods
Microwave-assisted derivatization (MAD) offers a rapid, simple, and sensitive alternative to conventional heating methods for derivatizing analytes. researchgate.netnih.govcnif.cn This technique significantly reduces reaction times, often from minutes or hours to seconds. researchgate.netnih.gov
MAD has been successfully applied to the derivatization of various compounds, including alcohols, for GC-MS analysis. For example, the silylation of alcohols using reagents like BSTFA can be accelerated using microwave irradiation. researchgate.net A study on steroid hormones demonstrated that microwave irradiation for 60 seconds produced comparable derivatization yields to conventional heating for 30 minutes. researchgate.net Similarly, a MAD protocol for a range of metabolites, including sugar alcohols, was developed using a power of 150 W for 90 seconds. nih.gov
The efficiency of MAD is influenced by factors such as microwave power, irradiation time, and the choice of solvent. jst.go.jp The combination of MAD with GC/MS has proven to be an accurate and efficient method for the quantification of various analytes, including those with alcohol functional groups. nih.gov
The table below provides an overview of derivatization techniques applicable to alcohols for enhanced analytical profiling.
| Technique | Derivatization Reagent | Analyte Class | Key Findings | Citation(s) |
| On-Fiber Derivatization (OFD)-SPME | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Alcohols (in wine) | Double-step extraction; satisfactory linearity and detection limits. | mdpi.com |
| On-Fiber Derivatization (OFD)-SPME | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl compounds | Forms stable oxime derivatives; improves sensitivity. | researchgate.netnih.govcopernicus.org |
| Microwave-Assisted Derivatization (MAD) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Steroid Hormones | Rapid (60s vs 30 min conventional); comparable yields. | researchgate.net |
| Microwave-Assisted Derivatization (MAD) | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Glucose, Isoleucine | Rapid, simple, and sensitive for quantification by GC/MS. | nih.gov |
| Microwave-Assisted Derivatization (MAD) | Various silylating agents | Metabolites (including sugar alcohols) | Optimized protocol: 150 W for 90 s; good reproducibility. | nih.gov |
Stereochemical Investigations of 4 Methyl 1 Hexanol
Enantiomeric Purity Assessment and Control in 4-Methyl-1-hexanol Synthesis
The synthesis of specific stereoisomers of this compound necessitates precise control over its single chiral center at the C4 position. The production of enantiomerically pure forms, such as (S)-(+)-4-Methyl-1-hexanol, is crucial as these compounds often serve as valuable chiral synthons in the asymmetric synthesis of more complex molecules. nih.gov
Several methods are employed to assess the enantiomeric purity of this compound. A primary technique is chiral gas chromatography (GC), where the sample is passed through a column containing a chiral stationary phase. Cyclodextrin-based columns, for instance, are effective in separating enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee). researchgate.netmdpi.comgcms.cz
Another powerful analytical method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). In the presence of a CSA, the enantiomers of a chiral compound like this compound form transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, enabling the quantification of each enantiomer.
Control of stereochemistry during synthesis is paramount. One effective strategy is through biocatalysis. For example, engineered E. coli expressing specific enzymes can be used for the biosynthesis of this compound. These enzymatic processes can be highly stereoselective, retaining the desired enantiomeric purity of the product. Another approach involves the stereoselective reduction of a precursor ketone. The use of biocatalysts like Baker's yeast in the reduction of a corresponding ketone can yield the alcohol with high enantiomeric excess. masterorganicchemistry.com
Chemical methods also provide robust control. Asymmetric hydroboration of the precursor alkene, 4-methyl-1-hexene (B165699), using chiral borane (B79455) reagents, followed by oxidation, can produce enantiomerically enriched this compound. The choice of the chiral auxiliary on the borane reagent dictates the stereochemical outcome of the reaction.
Table 1: Methods for Enantiomeric Purity Assessment and Control
| Method | Principle | Application |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Quantitative analysis of enantiomeric excess (ee). |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric ratios. |
| Biocatalysis (e.g., Engineered Enzymes) | Stereospecific transformations catalyzed by enzymes. | Synthesis of specific enantiomers (e.g., (S)-enantiomer). |
| Asymmetric Chemical Synthesis | Use of chiral reagents or catalysts to favor the formation of one enantiomer. | Controlled synthesis of enantiomerically pure this compound. |
Chirality Transfer Mechanisms in this compound Formations
Chirality transfer refers to the process by which the stereochemical information from a chiral entity (a molecule, reagent, or catalyst) is passed to a new stereocenter during a chemical reaction. In the formation of this compound, this is a key mechanism for controlling the absolute configuration of the C4 chiral center.
A classic example of chirality transfer is in the hydroboration-oxidation of a chiral alkene. masterorganicchemistry.comslideshare.net If a chiral precursor like (R)-4-methyl-1-hexene undergoes hydroboration, the existing stereocenter at C4 influences the approach of the borane reagent to the double bond. This occurs because the chiral center creates a diastereotopic environment, making one face of the alkene sterically or electronically more accessible than the other. rsc.org The subsequent oxidation step, which replaces the boron atom with a hydroxyl group, proceeds with retention of configuration. slideshare.netyoutube.com This results in the formation of diastereomeric products in unequal amounts. This concept, known as asymmetric induction or substrate control, is a fundamental strategy in stereoselective synthesis. nih.gov
The mechanism can be illustrated by considering the reaction of a chiral alkene with an achiral reagent. The transition states leading to the different product stereoisomers are diastereomeric and thus have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to a predominance of one stereoisomer.
Enzyme-catalyzed reactions are masters of chirality transfer. For instance, in the enzymatic reduction of a ketone to form an alcohol, the chiral environment of the enzyme's active site dictates how the substrate binds and from which face the hydride is delivered, resulting in a highly enantioselective transformation.
Table 2: Key Concepts in Chirality Transfer
| Concept | Description | Relevance to this compound |
| Asymmetric Induction | The preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. | A starting material with a pre-existing chiral center can direct the formation of a new stereocenter. |
| Substrate Control | The stereochemical outcome of a reaction is determined by a chiral center already present in the substrate molecule. | Using a chiral precursor like (R)-4-methyl-1-hexene to influence the stereochemistry of the final alcohol. |
| Reagent Control | A chiral reagent is used to deliver functionality to an achiral substrate in a stereoselective manner. | Employing a chiral hydroboration agent to convert achiral 4-methyl-1-hexene into a specific enantiomer of this compound. |
| Catalyst Control | A chiral catalyst creates a chiral environment that directs the stereochemical course of the reaction. | Asymmetric catalysis can be used to synthesize enantiomerically enriched products from achiral starting materials. nih.gov |
Stereoisomeric Impact on Biological Activity and Specificity of this compound Analogues
The precise three-dimensional arrangement of atoms in stereoisomers plays a critical role in their interaction with biological systems, which are themselves chiral. This is particularly evident in the biological activity of analogues of this compound, such as 4-methyl-3-hexanol and 4-methyl-3-heptanol (B77350), which often function as insect pheromones. researchgate.netnih.gov The specificity of these interactions means that different stereoisomers of the same compound can elicit vastly different, or even opposing, biological responses.
A compelling example is found in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The main component of this pheromone is (3S,4S)-4-methyl-3-heptanol. Its activity is significantly enhanced by a synergist, which has been identified as (3S,4S)-4-methyl-3-hexanol. researchgate.netresearchgate.net Field tests have demonstrated that only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol is attractive to the beetles when combined with the synergist. researchgate.netnih.gov In contrast, the (3R,4S)- and (3R,4R)-stereoisomers of 4-methyl-3-heptanol were found to be inhibitory, effectively repelling the beetles. researchgate.netnih.gov This demonstrates that the specific stereochemistry is crucial for the compound to bind effectively to the beetle's olfactory receptors and trigger the appropriate behavioral response.
Similarly, the (3R,4S)-isomer of 4-methyl-3-hexanol is a pheromone for the ant Tetramorium impurum, while the (S)-enantiomer of its corresponding ketone, (S)-4-methyl-3-hexanone, acts as an alarm pheromone for the ant Manica mutica. researchgate.net These examples underscore the high degree of stereochemical specificity in receptor-ligand interactions in biological systems. Even subtle changes in the spatial arrangement of functional groups can lead to a complete loss of desired activity or the introduction of an antagonistic effect.
Table 3: Biological Activity of this compound Analogues
| Compound Analogue | Stereoisomer | Organism | Biological Activity | Reference |
| 4-Methyl-3-heptanol | (3S,4S) | Scolytus amygdali (Almond Bark Beetle) | Aggregation Pheromone (attractive) | researchgate.netnih.gov |
| (3R,4S) | Scolytus amygdali (Almond Bark Beetle) | Inhibitory | researchgate.netnih.gov | |
| (3R,4R) | Scolytus amygdali (Almond Bark Beetle) | Inhibitory | researchgate.netnih.gov | |
| 4-Methyl-3-hexanol | (3S,4S) | Scolytus amygdali (Almond Bark Beetle) | Synergist for Aggregation Pheromone | researchgate.netresearchgate.net |
| (3R,4S) | Tetramorium impurum (Ant) | Pheromone | researchgate.net | |
| 4-Methyl-3-hexanone | (S) | Manica mutica (Ant) | Alarm Pheromone | researchgate.net |
Biosynthetic Pathways and Metabolic Engineering of 4 Methyl 1 Hexanol in Biological Systems
Endogenous Biosynthesis of 4-Methyl-1-hexanol in Plants (e.g., Nicotiana sylvestris)
The biosynthesis of this compound has been notably studied in the petal tissue of Nicotiana sylvestris. nih.gov This volatile compound is part of a diverse group of non-terpenoid components that play crucial roles in plant ecology. nih.gov
Involvement of Isoleucine Degradation and Fatty Acid Synthase Pathways
The formation of this compound in Nicotiana sylvestris is a multi-step process that integrates parts of both isoleucine metabolism and fatty acid biosynthesis. nih.gov The pathway begins with the amino acid isoleucine.
The key steps are as follows:
Isoleucine Degradation : The initial steps involve the degradation of isoleucine to form 2-oxo-3-methylvaleric acid. nih.gov
Conversion to CoA Ester : This intermediate is then converted to 2-methylbutyryl CoA. nih.gov
Chain Elongation : The 2-methylbutyryl CoA molecule is elongated by the addition of an acetate (B1210297) unit. This step is mediated by the fatty acid synthase (FAS) complex. nih.govacs.org
Reduction to Alcohol : The final step involves the reduction of the elongated acyl group to yield this compound. nih.gov
This pathway is distinct from the α-keto acid elongation pathway that leads to the formation of 4-methylhexanoyl acyl groups found in the sugar esters of tobacco leaf trichomes. nih.gov
Ecological Significance of Volatilized this compound in Plant-Insect Interactions
Volatile compounds emitted by plants, including this compound, are critical mediators of interactions between plants and insects. nih.govmdpi.com These chemical signals can serve various purposes, from attracting pollinators to repelling herbivores or attracting their natural enemies. mdpi.comscielo.org.mxusp.br
Attracting Natural Enemies of Herbivores : Plants damaged by insects can release a blend of volatiles that attracts predators and parasitoids of the attacking herbivores. usp.br
Direct Defense : Some volatile compounds can act as direct deterrents or toxins to herbivores.
Plant-Plant Communication : Volatiles released by a damaged plant can be perceived by neighboring plants, priming their defenses against potential threats. researchgate.net
The specific contribution of this compound to these interactions is an area of ongoing research, but its presence in the floral headspace suggests a role in the plant's reproductive and defense strategies. acs.orgthegoodscentscompany.com
Heterologous Biosynthesis of this compound in Engineered Microorganisms
The potential of this compound as a biofuel has driven research into its production in engineered microorganisms like Escherichia coli. pnas.orgnih.gov This approach involves creating artificial metabolic pathways to synthesize the compound from simple carbon sources like glucose. nih.gov
Manipulation of 2-Ketoisovalerate Decarboxylase (KIVD) and Alcohol Dehydrogenase (ADH) Activities
A common strategy for producing branched-chain alcohols involves leveraging the promiscuity of certain enzymes. Two key enzymes in this process are 2-ketoisovalerate decarboxylase (KIVD) and alcohol dehydrogenase (ADH). pnas.orgresearchgate.net
2-Ketoisovalerate Decarboxylase (KIVD) : This enzyme, often sourced from Lactococcus lactis, is a broad-substrate-range 2-keto acid decarboxylase. pnas.orgtandfonline.com It can convert various 2-keto acids into their corresponding aldehydes. pnas.org In the context of this compound production, KIVD acts on the precursor 2-keto-5-methylheptanoate. ucla.edu
Alcohol Dehydrogenase (ADH) : Following the action of KIVD, an alcohol dehydrogenase is required to reduce the aldehyde to the final alcohol product. pnas.orgwikipedia.org Enzymes like ADH6 from Saccharomyces cerevisiae are often employed for this purpose. pnas.org
Research has shown that engineering these enzymes can improve the production of specific alcohols. For instance, structure-based redesign of KIVD has been used to alter its substrate specificity and enhance the production of desired long-chain alcohols. pnas.org
Optimization of Metabolic Flux for Enhanced this compound Production
To achieve high titers of this compound, it is crucial to optimize the metabolic flux towards the product. This involves several metabolic engineering strategies:
Pathway Extension : The natural branched-chain amino acid pathways are extended to produce longer-chain keto acids. This can be achieved by engineering enzymes like 2-isopropylmalate synthase (LeuA) to have a larger binding pocket, allowing them to act on non-natural substrates. pnas.orgucla.edu
Increasing Precursor Supply : Overexpression of genes in upstream pathways, such as those for threonine and isoleucine biosynthesis, can increase the pool of precursors for the extended pathway. pnas.org
Enzyme Engineering : As mentioned, mutating key enzymes like KIVD and LeuA can enhance their activity and specificity towards the intermediates of the desired pathway. pnas.orgfrontiersin.org For example, specific mutations in LeuA (G462D/S139G/N167A) have been shown to result in the production of this compound. pnas.org Further mutations have led to even higher yields. frontiersin.org
Balancing Cofactors : Ensuring a sufficient supply of cofactors like NADH, which is required by the alcohol dehydrogenase, is also critical for maximizing production. nih.gov
Through these combined approaches, researchers have successfully engineered E. coli to produce a range of non-natural, long-chain alcohols, including this compound. pnas.orgnih.gov
Table of Research Findings on this compound Production in Engineered E. coli
| Engineered Enzyme(s) | Host Organism | Key Findings | Titer of this compound | Reference |
| LeuA (G462D/S139G/N167A mutant), KIVD, ADH6 | Escherichia coli | Engineering LeuA with a larger binding pocket enabled the production of C7 alcohols. | 51.9 mg/L | pnas.org |
| LeuA (G462D/S139G/H97A/N167A quadruple mutant), KIVD, ADH6 | Escherichia coli | Further mutation of LeuA increased the production of this compound. | 57.3 mg/L | ucla.edu |
| Kivd (with N167A point mutation) and LeuA mutants | Escherichia coli | Point mutations in Kivd were crucial for accommodating larger keto acid intermediates to produce C7 alcohols. | 51.9 mg/L | frontiersin.org |
| Kivd (with H97A point mutation added to the triple mutant) and LeuA mutants | Escherichia coli | Additional point mutations in Kivd further enhanced the production of this compound. | 57.3 mg/L | frontiersin.org |
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyl 1 Hexanol
Chromatographic Techniques with Chiral Separation for 4-Methyl-1-hexanol
Chromatography is a cornerstone for the separation of volatile and semi-volatile compounds. For chiral molecules such as this compound, which possess a stereogenic center, specialized chiral separation techniques are required to resolve the enantiomers. Multidimensional gas chromatography (MDGC) is a powerful approach for analyzing complex samples, offering high resolution and sensitivity for the separation of chiral isomers. researchgate.net This technique is particularly advantageous for resolving extremely overlapping enantiomers in intricate mixtures like essential oils and flavor extracts. researchgate.netacs.org
Chiral Gas Chromatography (GC) is the premier method for the direct enantioselective analysis of volatile compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Cyclodextrin derivatives are the most widely used and effective CSPs for the GC separation of enantiomers, including alcohols. gcms.cz These cyclic oligosaccharides possess a chiral, hydrophobic inner cavity and a hydrophilic outer surface, allowing for stereoselective interactions. For the analysis of methyl-branched alcohols like 4-methylhexanol, modified β-cyclodextrins have proven highly effective. In one study, the enantiomers of 4-methylhexanol in rhubarb stalks were successfully separated using a multidimensional gas chromatography system equipped with a heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin stationary phase. nih.gov The study found that for all analyzed methyl-branched alcohols, the (R)-enantiomers were present in higher excess. nih.gov
The efficiency of chiral separation in GC is highly dependent on the analytical conditions, particularly the column temperature. Lowering the oven temperature generally increases the separation factor (α), enhancing the resolution between enantiomers, although it also increases retention time. gcms.czresearchgate.net
Table 1: Chiral GC Separation of Methyl-Branched Volatiles in Rhubarb
| Compound | Enantiomeric Ratio (R:S) | Chiral Stationary Phase |
| 2-Methylbutanol | High excess of (R)-enantiomer | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin |
| This compound | High excess of (R)-enantiomer | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin |
| 2-Methylbutanoic acid | ~65% (R) : 35% (S) | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin |
| 4-Methylhexanoic acid | High excess of (R)-enantiomer | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin |
| Data sourced from a study on rhubarb stalks. nih.gov |
Mass Spectrometric Approaches in this compound Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and identification of compounds. In the analysis of this compound, MS provides a fragmentation pattern that serves as a chemical fingerprint.
Upon electron ionization, alcohols typically exhibit weak or absent molecular ion (M+) peaks. pdvpmtasgaon.edu.inlibretexts.org The fragmentation of aliphatic alcohols is characterized by several key pathways:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway. pdvpmtasgaon.edu.inlibretexts.org For primary alcohols, this often results in a prominent ion at m/z 31 (CH₂OH⁺). pdvpmtasgaon.edu.in
Loss of Water: A common rearrangement involves the elimination of a water molecule (H₂O, 18 Da), leading to a peak at [M-18]⁺. libretexts.org
Hydrocarbon Fragmentation: The aliphatic chain can fragment, producing clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org
The electron ionization mass spectrum of this compound is consistent with these general patterns. The NIST Mass Spectrometry Data Center provides spectral data for this compound. nih.govnist.gov While the molecular ion peak at m/z 116 is very weak or absent, characteristic fragment ions are observed that allow for its identification.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity/Origin |
| 116 | Molecular Ion [C₇H₁₆O]⁺ |
| 98 | Loss of H₂O ([M-18]⁺) |
| 83 | Loss of H₂O and a methyl group |
| 70 | Cleavage of the alkyl chain |
| 56 | Further fragmentation after water loss |
| 43 | Propyl or isopropyl fragment |
| 41 | Allyl cation fragment |
| Data derived from the NIST Mass Spectrometry Data Center. nih.govnist.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Related Alcohols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For aliphatic alcohols, QSPR has been successfully applied to predict a wide range of properties, including boiling points, water solubility, odor thresholds, and chromatographic retention indices. researchgate.netoup.comunlp.edu.ar
The development of a QSPR model involves several key stages:
Data Set Selection: A diverse set of alcohols with reliable experimental data for the property of interest is compiled. researchgate.net
Descriptor Generation: Numerical descriptors that encode structural, topological, geometric, or electronic features of the molecules are calculated. researchgate.netacs.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the property. researchgate.netkashanu.ac.ir
Validation: The model's statistical significance and predictive power are rigorously tested. kashanu.ac.ir
Studies on aliphatic alcohols have shown that properties can be modeled using descriptors that account for factors like the alkyl group (R), the hydroxyl group (OH), and the interaction between them. researchgate.net For instance, a QSPR study on the odor thresholds of 53 aliphatic alcohols developed a robust linear regression model using descriptors that highlighted molecular size. oup.com Another study successfully modeled the boiling points of 58 aliphatic alcohols using an image-based approach where pixels of the 2D chemical structures served as descriptors. nih.gov These models can be valuable for predicting the properties of this compound without the need for experimental measurement.
Table 3: Examples of QSPR Models for Properties of Aliphatic Alcohols
| Property Modeled | Compound Class | Modeling Approach | Key Findings |
| Adsorption Capacity | 150 Aliphatic Alcohols | Substructural Molecular Fragments (SMF) and Multiple Linear Regression (MLR) | A model with a high predictive correlation (Q²ext = 0.9538) was developed using five molecular fragments. kashanu.ac.ir |
| Boiling Point | 58 Aliphatic Alcohols | Multivariate Image Analysis (MIA) and Partial Least-Squares Regression | Correlated 2D chemical structures with boiling points, accounting for structural influences like isomerism. nih.gov |
| Odor Threshold | 53 Aliphatic Alcohols | Linear Regression with calculated molecular descriptors | Developed models with high correlation (R > 0.92), with molecular size being a significant descriptor. oup.com |
| Aqueous Solubility | 63 Aliphatic Alcohols | Optimization of correlation weights of local graph invariants | A one-variable model showed excellent correlation (r = 0.9931) for the complete set of alcohols. unlp.edu.ar |
Applications and Functional Roles of 4 Methyl 1 Hexanol in Advanced Materials and Specialized Synthesis
4-Methyl-1-hexanol as a Chiral Building Block in Complex Organic Synthesis
The presence of a chiral center in this compound makes its enantiomerically pure forms, such as (S)-(+)-4-methyl-1-hexanol, significant starting materials in asymmetric synthesis. nih.govrsc.orgnist.gov In this context, the molecule is not merely a solvent or a simple reactant but a foundational scaffold, or "chiron," from which more complex, stereochemically-defined molecules are constructed. The stereocenter at C4 is preserved and incorporated into the final target molecule, influencing its ultimate three-dimensional structure and properties.
A key application of chiral this compound is in the synthesis of insect pheromones, where precise stereochemistry is often crucial for biological activity. acs.org For instance, the structurally related (3R,4S)-4-methyl-3-hexanol is a pheromone of the ant Tetramorium impurum. acs.org Syntheses of such compounds often rely on building blocks that already contain the required chiral methyl branch. acs.org The general strategy involves using a chiral precursor to control the stereochemistry, demonstrating the value of molecules like optically active this compound. acs.org
Another example is the stereoselective synthesis of diastereomeric products. When a reaction creates a new chirality center in a molecule that is already chiral, the two resulting diastereomers are often formed in unequal amounts. For example, the hydration of a chiral alkene like (R)-4-methyl-1-hexene yields the diastereomeric products (2R,4R)-4-methyl-2-hexanol and (2S,4R)-4-methyl-2-hexanol in a non-equal ratio. google.com This principle underscores how the existing stereocenter in a 4-methyl-hexanol derivative can direct the stereochemical outcome of subsequent reactions.
The table below summarizes research findings on the use of this compound as a chiral building block.
| Target Molecule Type | Role of this compound Moiety | Key Synthetic Transformations | Research Focus |
| Antiplasmodial Quinolones | Provides the branched alkyl side chain | Conversion to primary alkyl iodide, followed by alkylation of a ketoester dianion and cyclization. google.com | Synthesis of new bioactive compounds against Plasmodium falciparum. google.com |
| Insect Pheromones | Serves as a precursor to the final pheromone structure | Oxidation to a ketone, followed by stereoselective reduction. ontosight.ai | Development of efficient syntheses for biologically active pheromones with high enantiomeric purity. ontosight.ai |
| Diastereomeric Alcohols | Directs the formation of a new stereocenter | The chiral carbocation formed from a related alkene influences the approach of a nucleophile. google.com | Understanding the stereochemical control exerted by an existing chiral center during addition reactions. google.com |
Role of this compound in the Preparation of Polymers and Advanced Materials
While not a common monomer for forming the primary backbone of polymers, this compound and its isomers play important auxiliary roles in the synthesis and formulation of advanced materials. These roles primarily include its use as a precursor for plasticizers and as a component in lubricant additives. google.com
Branched-chain alcohols are key intermediates in the synthesis of plasticizer esters, which are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). google.comcore.ac.uk The structure of the alcohol influences the properties of the resulting plasticizer. For example, in the synthesis of plasticizer alcohols, 2-propyl-4-methyl-hexanol, an isomer of this compound, was found to yield plasticizers with poorer properties compared to other isomers, highlighting the importance of the specific branching pattern. google.com Generally, C4 to C8 alcohols are considered suitable for creating esters for lubricant additives due to their availability and the desirable physical properties (e.g., viscosity, volatility) they impart. google.com
In the field of lubrication, alcohols are reacted with boric acid to form polyborate esters, which function as anti-wear and anti-oxidation additives in lubricant compositions. google.com Aliphatic alcohols with at least three carbon atoms, including branched variants like 4-methyl-2-pentanol, are used in this process, suggesting a potential application for this compound. google.com
Furthermore, alcohols can act as chain-transfer agents in radical polymerization, a process that controls the molecular weight of the resulting polymer. Studies on the polymerization of acrylamide (B121943) monomers in various alcohol solvents have shown that the chain transfer constant (Ctr,S) is influenced by the alcohol's structure. For instance, the chain transfer constant for 1-hexanol (B41254) has been measured in such systems, indicating that it can participate in the polymerization process by terminating a growing polymer chain and initiating a new one. rsc.org This function is critical for tailoring the properties of the final polymer material.
Utilization of this compound in the Synthesis of Bioactive Compounds and Pharmaceuticals
The utility of this compound as a synthetic building block extends significantly into the realm of bioactive compounds and pharmaceuticals. Its branched structure is a feature found in numerous natural products, and its hydroxyl group provides a reactive handle for elaboration into more complex molecules.
A notable application is in the synthesis of novel antiplasmodial agents. In one study, this compound was used as a starting material to construct the branched alkyl side chain of new 2-alkylquinolin-4(1H)-ones. google.com These compounds were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. google.com The synthesis involved converting this compound into the corresponding primary alkyl iodide, which was then used to alkylate a ketoester, ultimately leading to the target quinolone structure after condensation with aniline (B41778) and cyclization. google.com
The compound is also central to the synthesis of various insect pheromones, which are highly specific bioactive molecules used for communication.
(3S,4S)-4-methyl-3-hexanol: This compound acts as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali. nih.gov
(S)-4-Methyl-3-hexanone: This ketone, which can be synthesized from this compound via oxidation, is the alarm pheromone for the ant Manica mutica. acs.orgontosight.ai
(3R,4S)-4-Methyl-3-hexanol: This alcohol is the pheromone of the ant Tetramorium impurum. acs.org
The biosynthesis of this compound itself has been identified in plants like Nicotiana sylvestris, where it is volatilized from petal tissue and plays a role in plant-insect interactions. core.ac.uk Researchers have also engineered metabolic pathways in Escherichia coli to produce nonnatural alcohols, including this compound, from simple carbon sources, opening avenues for its biotechnological production.
The table below details research findings on the use of this compound in synthesizing bioactive compounds.
| Bioactive Compound | Chemical Class | Biological/Functional Role | Synthetic Utility of this compound |
| 2-(4-methylhexan-1-yl)quinolin-4(1H)-one | 2-Alkylquinolin-4(1H)-one | Antiplasmodial activity against Plasmodium falciparum. google.com | Serves as the precursor for the C-2 alkyl side chain. google.com |
| (3S,4S)-4-methyl-3-hexanol | Aliphatic Alcohol | Aggregation pheromone synergist for the almond bark beetle (Scolytus amygdali). nih.gov | A structural analogue and synthetic target related to this compound. |
| (S)-4-Methyl-3-hexanone | Aliphatic Ketone | Alarm pheromone for the ant Manica mutica. acs.orgontosight.ai | Can be synthesized via oxidation of this compound followed by stereoselective reduction. ontosight.ai |
| (3R,4S)-4-Methyl-3-hexanol | Aliphatic Alcohol | Pheromone of the ant Tetramorium impurum. acs.org | A key synthetic target demonstrating the importance of chiral methyl-branched structures. acs.org |
Biological and Ecological Contexts of 4 Methyl 1 Hexanol and Its Derivatives
Role of 4-Methyl-1-hexanol as a Plant Volatile in Chemical Ecology
Volatile organic compounds (VOCs) are crucial for plants to interact with their environment, mediating communication with insects, herbivores, and even other plants. pnas.orggoogle.com These chemical signals can serve to attract pollinators, deter herbivores, or warn neighboring plants of an impending threat. google.comacs.org this compound has been identified as one such plant volatile, playing a role in the complex chemical language of flora.
Research has shown that this compound is released from the petal tissue of Nicotiana sylvestris, a species of tobacco. pnas.org The biosynthesis of this anteiso-branched alcohol has been a subject of study to understand the metabolic pathways that lead to the formation of such non-terpenoid volatile compounds. pnas.org The proposed pathway involves steps from both the biosynthesis and degradation of the amino acid isoleucine to form 2-methylbutyryl-CoA. This intermediate is then elongated by an acetate (B1210297) molecule through the action of fatty acid synthase, followed by a reduction to yield this compound. nih.gov
In a different ecological context, the emission of 4-methyl-3-hexanol, a closely related compound, has been observed in tomato plants (Solanum lycopersicum L.) when treated with the fungus Trichoderma virens. This fungus is known for its biocontrol properties against pathogens like Botrytis cinerea (gray mold). The treatment with T. virens was found to induce the appearance of 4-methyl-3-hexanol among other VOCs, suggesting a role for this compound in the plant's defense response mediated by beneficial microbes. frontiersin.org
The study of plant volatiles like this compound is significant as it sheds light on the intricate chemical ecology of plant-insect and plant-herbivore interactions, which has implications for agriculture and the development of natural pest control strategies. pnas.orggoogle.com
Analogues of this compound as Insect Pheromones and their Stereospecificity
Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species. Several analogues of this compound have been identified as key components of insect pheromones, where the precise three-dimensional structure, or stereochemistry, of the molecule is often critical for its biological activity.
One such analogue is 4-methyl-3-heptanol (B77350) . Stereoisomers of this compound are major components of the aggregation pheromones of bark beetles and the trail pheromones of ants. sci-hub.st For instance, the aggregation pheromone of the almond bark beetle, Scolytus amygdali, has been found to contain (3S,4S)-4-methyl-3-heptanol as its main component. sci-hub.st Field tests have demonstrated a high degree of stereospecificity; only the (3S,4S)-isomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was attractive to the beetles. google.comsci-hub.st Conversely, the (3R,4S)- and (3R,4R)-stereoisomers of 4-methyl-3-heptanol were found to be inhibitory, highlighting the importance of the correct stereochemistry for the pheromone's function. google.comsci-hub.st
Another important analogue is 4-methyl-3-hexanol . The (3R,4S)-stereoisomer of this compound has been identified as a pheromone of the ant Tetramorium impurum. tno.nl Additionally, (3S,4S)-4-methyl-3-hexanol acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali, enhancing the attractiveness of the main pheromone component. frontiersin.orgsci-hub.st
The synthesis of these specific stereoisomers is a key area of research, often employing biocatalysis with enzymes like lipases and alcohol dehydrogenases to achieve the high stereoselectivity required for producing biologically active pheromones. frontiersin.orgsci-hub.st The precise control of stereochemistry is paramount, as different stereoisomers can elicit different, or even opposite, behavioral responses in insects. This specificity is a cornerstone of using pheromones in integrated pest management programs for monitoring and controlling insect populations in an environmentally friendly manner. frontiersin.org
Exploration of this compound in Biofuel Alternatives Research
In the quest for renewable energy sources to replace fossil fuels, higher-chain alcohols (those with more than five carbon atoms) are gaining attention as advanced biofuels. pnas.org These alcohols, including this compound, offer several advantages over traditional biofuels like ethanol (B145695), such as higher energy density, lower water solubility, and better compatibility with existing infrastructure. pnas.org
Research has focused on the microbial production of these advanced biofuels through metabolic engineering. pnas.org Scientists have successfully engineered microorganisms like Escherichia coli to produce a range of higher-chain alcohols that are not naturally synthesized by the host organism. pnas.orgnih.gov One of the alcohols produced through these engineered pathways is (S)-4-methyl-1-hexanol . pnas.org
The biosynthesis of these novel alcohols is often achieved by expanding the natural 2-keto acid pathways of the microorganism. nih.govresearchgate.net For the production of this compound, the precursor is 2-keto-5-methyl heptanoate. nih.gov By introducing and modifying specific enzymes in the metabolic pathways of E. coli, researchers can direct the cell's metabolism to synthesize these longer-chain alcohols from simple sugars like glucose. researchgate.netresearchgate.net
While the production of this compound and other higher-chain alcohols in engineered microbes is still an area of active research, it represents a promising avenue for the development of sustainable and advanced biofuels. pnas.orgudc.es Further work is needed to optimize production yields and assess the combustion properties of these molecules to determine their viability as commercial fuels. pnas.orgacs.org The physical properties of hexanol isomers, when blended with biodiesel, are also being studied to evaluate their potential as substitutes for conventional diesel fuel. acs.org
Computational Chemistry and Theoretical Studies on 4 Methyl 1 Hexanol
Molecular Modeling and Simulation of 4-Methyl-1-hexanol Interactions
Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of molecules over time, providing insights into intermolecular forces and dynamic processes. While specific MD studies exclusively on this compound are not widely documented, extensive research on similar long-chain and branched alcohols allows for well-founded inferences.
Simulations of branched alcohols, such as 2-butyl-1-octanol (B151752) and 2-hexyl-1-decanol, have been performed to understand the influence of molecular architecture on physical properties like density, viscosity, and surface tension at various temperatures. acs.org These studies often employ force fields like TraPPE (Transferable Potentials for Phase Equilibria), MARTINI, and L-OPLS (Optimized Potentials for Liquid Simulations) to model the interactions. acs.org For instance, MD simulations have been used to study the molecular packing of 1-hexanol (B41254) in lipid bilayers, revealing details about its location, orientation, and the resulting changes in membrane structure. ruc.dknih.gov Such studies demonstrate that the hydroxyl group of the alcohol tends to anchor near the polar head groups of the lipids, while the alkyl chain aligns with the lipid tails. ruc.dk
The interactions of this compound in various environments can be simulated to understand its behavior as a solvent or a component in a mixture. In aqueous solutions, the hydrophobic alkyl chain and the hydrophilic alcohol group dictate its orientation and aggregation. In non-polar solvents, van der Waals forces would be the predominant interaction. MD simulations can quantify these interactions, providing data on radial distribution functions, hydrogen bonding lifetimes, and diffusion coefficients. For example, studies on mixtures of alcohols with other organic molecules, like amines, have utilized simulations to explore hydrogen bonding and complex formation. tandfonline.com
A key aspect of simulating alcohol interactions is the accurate representation of hydrogen bonding. Advanced simulation techniques can elucidate the dynamics of hydrogen bond networks, which are crucial in determining the macroscopic properties of alcohols. The table below summarizes typical parameters and outputs from MD simulations relevant to branched alcohols.
| Simulation Parameter/Output | Description | Relevance to this compound |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. Common choices for alcohols include OPLS-AA, CHARMM, and TraPPE. acs.orgruc.dkaip.org | Determines the accuracy of the simulated interactions, including van der Waals forces and hydrogen bonding. |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insight into the local structure and packing of this compound molecules in a liquid state. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation, lifetime, and dynamics of hydrogen bonds between molecules. | Crucial for understanding the properties of this compound, as hydrogen bonding strongly influences its boiling point, viscosity, and solubility. |
| Diffusion Coefficient | A measure of the rate of translational motion of molecules. | Characterizes the mobility of this compound in a given medium, which is important for applications as a solvent or in formulations. |
| Voronoi Volume | The volume of the polyhedron enclosing an atom that is closer to that atom than to any other. | Used to analyze molecular packing and density fluctuations within the simulated system. ruc.dk |
Quantum Chemical Analysis of this compound Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure of a molecule. tandfonline.com These methods can be used to determine optimized geometries, electronic properties, and spectroscopic features of this compound.
A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the preferred rotational isomers (rotamers) around its flexible single bonds. The analysis of the electronic structure provides valuable descriptors of its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tandfonline.comnih.gov For an alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. tandfonline.comnih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative oxygen atom, which is a site for electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms, particularly the hydroxyl hydrogen. nih.gov
The following table presents a summary of electronic properties that can be obtained for this compound from quantum chemical calculations.
| Electronic Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; related to its role as a nucleophile or antioxidant. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; relevant for reactions with electrophiles. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. tandfonline.comnih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and the nature of dipole-dipole interactions. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Reveals the electron-rich and electron-deficient regions, providing insight into bonding and reactivity. |
| NBO Analysis | Analyzes the filled and empty orbitals to describe bonding and charge transfer interactions. | Provides a detailed picture of hyperconjugation and intramolecular interactions that contribute to molecular stability. |
Predictive Modeling for Chemical Behavior of this compound
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural features of molecules with their physicochemical properties and biological activities. nih.govmdpi.comsrce.hr For this compound, QSPR models can predict a wide range of properties based on its molecular structure.
These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties for a set of similar compounds. The molecular descriptors can be constitutional, topological, geometrical, or electronic in nature.
Prediction of Physicochemical Properties: Numerous studies have focused on developing QSPR models for alcohols to predict properties such as boiling point, vapor pressure, molar volume, and surface tension. nih.govhnust.edu.cn The branching in the structure of this compound is a key descriptor in these models, as it influences intermolecular packing and, consequently, these macroscopic properties. For instance, branching generally leads to a lower boiling point compared to a linear isomer due to reduced surface area and weaker van der Waals interactions. QSPR studies have shown that properties of alcohols are strongly influenced by molecular size and branching. nih.gov
Prediction of Environmental Fate and Transport: QSPR models are also used to predict properties relevant to the environmental impact of a chemical, such as its octanol-water partition coefficient (logP), water solubility, and potential for biodegradation. mdpi.com The logP value, which indicates the lipophilicity of a compound, can be predicted with good accuracy using quantum chemical calculations combined with implicit solvent models. researchgate.net For this compound, a positive logP value is expected, indicating a preference for non-polar environments.
The table below lists some of the computed and predicted properties for this compound and its (S)-enantiomer available from public databases, which are often derived from predictive models. chemscene.comnih.govnih.gov
| Predicted Property | Value | Method/Source |
| Molecular Weight | 116.20 g/mol | Computed by PubChem nih.gov |
| XLogP3-AA | 2.1 | Computed by XLogP3 nih.gov |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Computed by Cactvs nih.gov |
| Rotatable Bond Count | 4 | ChemAxon chemscene.com |
| Hydrogen Bond Donor Count | 1 | ChemAxon chemscene.com |
| Hydrogen Bond Acceptor Count | 1 | ChemAxon chemscene.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -131.20 kJ/mol | Cheméo chemeo.com |
These predictive models are valuable tools for screening new compounds, assessing their properties without the need for extensive experimentation, and guiding the design of molecules with desired characteristics.
Future Research Directions and Translational Perspectives for 4 Methyl 1 Hexanol
Emerging Synthetic Strategies for 4-Methyl-1-hexanol Production
The efficient and sustainable production of this compound, particularly its chiral forms, is a key area of ongoing research. Efforts are moving beyond traditional chemical syntheses toward advanced biocatalytic and chemocatalytic methods that offer greater control and environmental compatibility.
Biotechnological Production through Metabolic Engineering: A significant frontier in the production of this compound is the use of metabolically engineered microorganisms. nih.govpnas.org Researchers have successfully engineered Escherichia coli to produce a variety of higher-chain alcohols, including (S)-4-methyl-1-hexanol, from simple carbon sources like glucose. nih.govfrontiersin.org This is achieved by expanding the natural branched-chain amino acid pathways of the host organism. nih.govpnas.org Key to this strategy is the introduction of heterologous enzymes, such as 2-ketoisovalerate decarboxylase (KIVD) and alcohol dehydrogenase (ADH), and the engineering of native enzymes like 2-isopropylmalate synthase (LeuA) to accommodate larger substrates. nih.govpnas.org By modifying the binding pocket of LeuA, scientists have redirected the metabolic flux towards the synthesis of C6, C7, and C8 alcohols. nih.govfrontiersin.org These engineered E. coli strains, when cultured under controlled fermentation conditions, can produce the target alcohol at measurable titers, demonstrating the feasibility of this biotechnological route.
Natural Biosynthetic Pathways as Blueprints: Nature provides blueprints for the synthesis of this compound. For instance, the petal tissue of Nicotiana sylvestris volatilizes this compound. nih.gov Studies have elucidated its biosynthetic pathway, which involves the degradation of the amino acid isoleucine to form 2-methylbutyryl CoA, followed by an elongation step with an acetate (B1210297) molecule via fatty acid synthase and subsequent reduction to the final alcohol. nih.gov Understanding these natural pathways offers valuable insights for developing novel cell-free or whole-cell biocatalytic systems.
Advanced Chemocatalytic Routes: In parallel with biotechnological methods, advanced chemical syntheses are being explored to produce enantiomerically pure this compound. A promising approach involves the asymmetric catalytic hydrogenation of unsaturated precursors. For example, the precursor (S)-4-Methylhexanoic acid can be synthesized with high enantiomeric excess (96% ee) through the hydrogenation of 4-methyl-2-hexenoic acid using a Ruthenium-BINAP catalyst system. Subsequent reduction of this chiral carboxylic acid would yield the corresponding enantiopure (S)-4-methyl-1-hexanol. This method provides high stereoselectivity and atom economy, which are advantageous for industrial-scale production.
Table 1: Comparison of Emerging Synthesis Strategies for this compound
| Strategy | Key Features | Organism/Catalyst | Substrate(s) | Potential Advantages |
|---|---|---|---|---|
| Metabolic Engineering | Expansion of amino acid pathways; protein engineering of key enzymes. nih.govpnas.org | Engineered Escherichia coli. frontiersin.org | Glucose. | Sustainable production from renewable feedstocks; high stereospecificity. |
| Natural Pathway Mimicry | Based on the biosynthetic route in plants involving amino acid degradation and fatty acid synthesis. nih.gov | Nicotiana sylvestris (natural source). nih.gov | Isoleucine, Acetate. nih.gov | Provides a blueprint for biocatalyst development. |
| Asymmetric Hydrogenation | Stereoselective reduction of an unsaturated precursor acid to a chiral intermediate. | Ru-BINAP catalyst system. | 4-Methyl-2-hexenoic acid. | High enantioselectivity (>96% ee); high yield; suitable for industrial scale. |
Novel Applications of this compound in Drug Discovery and Materials Science
The unique branched and chiral structure of this compound makes it a valuable building block for creating complex molecules with specific functions in medicine and materials science.
Role in Drug Discovery: In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is critical, as different stereoisomers of a drug can have vastly different biological activities. This compound, especially its chiral (S)-(+) form, serves as a valuable intermediate for the synthesis of complex bioactive compounds. scbt.com Its defined stereocenter allows for the construction of stereospecific drugs, potentially leading to higher efficacy and reduced side effects. The related compound, 6-Bromo-4-methyl-1-hexanol (B592576), is already utilized as a building block for pharmaceuticals, highlighting the potential of the 4-methyl-hexanol scaffold in medicinal chemistry.
Applications in Materials Science: The field of materials science can benefit from incorporating branched monomers like this compound into polymers. Its structural analogue, 2-ethyl-1-hexanol, is used in the synthesis of polymers for coatings, adhesives, and plastics. ontosight.ai By analogy, this compound can be used as a monomer or a modifying agent in the production of specialty polymers such as polyesters and polyamides. The methyl branch in its structure can disrupt polymer chain packing, potentially enhancing properties like flexibility, lowering the glass transition temperature, and improving solubility in organic solvents. Furthermore, its incorporation can improve the thermal stability and chemical resistance of materials, making them suitable for advanced coatings and composites.
Table 2: Potential Novel Applications of this compound
| Field | Application | Scientific Rationale | Potential Impact |
|---|---|---|---|
| Drug Discovery | Chiral building block for stereospecific pharmaceuticals. | The defined stereocenter at the C4 position allows for the synthesis of enantiomerically pure active pharmaceutical ingredients. scbt.com | Development of more effective drugs with improved therapeutic profiles and fewer side effects. |
| Materials Science | Monomer for specialty polymers (e.g., polyesters, polyamides). | The branched alkyl chain can modify polymer properties, such as increasing flexibility and altering thermal characteristics. ontosight.ai | Creation of advanced materials with tailored mechanical and chemical properties for use in high-performance coatings, adhesives, and plastics. |
Advancements in Analytical and Biotechnological Tools for this compound Research
As interest in this compound grows, so does the need for sophisticated tools to detect, quantify, and study it. Research is moving towards highly sensitive and selective sensors capable of real-time analysis.
Advanced Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) remains a fundamental tool for the analysis of this compound, particularly for monitoring its production in engineered microbial cultures. nist.gov However, detecting and differentiating it from its isomers in complex biological samples, such as exhaled breath, presents a significant challenge. nsf.gov This has spurred the development of more advanced analytical platforms.
Novel Sensor Technologies: Emerging sensor technologies promise to revolutionize the detection of volatile organic compounds (VOCs) like this compound. One such innovation is the nano-filamented textile sensor platform. nsf.gov These sensors feature a loose network of rigid fibers with high porosity, which allows for rapid molecule transfer and avoids saturation, especially in high-humidity environments like breath. nsf.gov This technology offers tunable sensitivity and selectivity, making it a candidate for developing non-invasive diagnostic tools that can differentiate between various alcohol isomers that may serve as biomarkers for diseases. nsf.gov
Olfaction-Inspired Biosensors: Drawing inspiration from biological olfactory systems, researchers are creating highly sensitive biosensors. rsc.org These devices combine biological recognition elements, such as insect odorant-binding proteins (OBPs), with physicochemical transducers. rsc.org OBPs can be immobilized on platforms like field-effect transistors (FETs) or quartz crystal microbalances to detect specific odorants with high sensitivity. rsc.org Such bioelectronic noses could enable the real-time detection of this compound at very low concentrations. rsc.org Another approach involves using reductase enzymes in combination with luciferase in a bioluminescent-coupled system. google.com In this setup, the alcohol is oxidized to its corresponding aldehyde, and the resulting light emission provides a quantitative measure of the alcohol concentration, capable of detecting picomolar quantities. google.com
Table 3: Comparison of Advanced Analytical and Biotechnological Tools
| Tool/Technology | Principle of Operation | Key Advantages | Relevant Application |
|---|---|---|---|
| Nano-Filamented Textile Sensor | Measures changes in material properties upon adsorption of VOCs onto a highly porous, nano-fibrous substrate. nsf.gov | High permeability, tunable sensitivity, effective in high humidity. nsf.gov | Non-invasive breath analysis for disease biomarkers. nsf.gov |
| OBP-Based Biosensor | Utilizes immobilized odorant-binding proteins (OBPs) to specifically capture target alcohols, with detection via electrochemical or optical transducers. rsc.org | High sensitivity and selectivity, real-time detection. rsc.orgnih.gov | Environmental monitoring, quality control in food and fragrance industries. |
| Enzyme-Luciferase Biosensor | An enzymatic cascade where alcohol dehydrogenase oxidizes the alcohol, and the resulting cofactor change is measured via a light-producing reaction catalyzed by luciferase. google.com | Extremely high sensitivity (pmol quantities), quantitative results. google.com | Clinical diagnostics, biochemical research. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
